molecular formula C13H15F3N2O3 B2944596 {2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine CAS No. 1807938-69-7

{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine

Cat. No. B2944596
M. Wt: 304.269
InChI Key: PGCZYIMNWBPEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine, also known as NTP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. NTP is a member of the nitroso class of compounds, which are known to exhibit a range of biological activities.

Scientific Research Applications

LC-MS/MS Study of Degradation Processes of Nitisinone and Its By-products

A study by Barchańska et al. (2019) employed LC-MS/MS to investigate the stability and degradation pathways of Nitisinone (NTBC), which contains similar functional groups to the compound of interest. This research sheds light on NTBC's properties, contributing to a better understanding of the potential risks and benefits of its medical application, which could parallel insights into related compounds like the one you're interested in Barchańska et al., 2019.

Reductive Amination Employing Hydrogen

Irrgang and Kempe (2020) discussed the significance of reductive amination in the synthesis of amines, a process potentially relevant to synthesizing or modifying compounds similar to "{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine". This review highlights progress in catalysts based on earth-abundant metals, which could be pertinent when considering synthetic applications or modifications of the compound Irrgang & Kempe, 2020.

Biogenic Amines in Fish: Roles in Intoxication, Spoilage, and Nitrosamine Formation

The study by Bulushi et al. (2009) on biogenic amines in fish and their role in nitrosamine formation could provide indirect insights into the behavior and potential effects of nitroso compounds in biological contexts. Understanding these mechanisms might offer clues to the scientific applications of similar nitroso compounds, including their formation, stability, and effects Bulushi et al., 2009.

Kinetics and Mechanism of Formation and Destruction of N-nitrosodimethylamine in Water

Sharma (2012) provides a comprehensive overview of the formation and destruction of N-nitrosodimethylamine (NDMA) in water, including kinetics and mechanisms. This could be relevant when considering the environmental impact, stability, and degradation pathways of related nitroso compounds, potentially guiding their applications in scientific research or environmental monitoring Sharma, 2012.

properties

IUPAC Name

(NE)-N-[(1Z)-1-propoxyimino-1-[4-(trifluoromethoxy)phenyl]propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3/c1-3-8-20-18-12(9(2)17-19)10-4-6-11(7-5-10)21-13(14,15)16/h4-7,19H,3,8H2,1-2H3/b17-9+,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXTWPVMXNNBCN-FAOSWSNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON=C(C1=CC=C(C=C1)OC(F)(F)F)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO/N=C(/C1=CC=C(C=C1)OC(F)(F)F)\C(=N\O)\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.